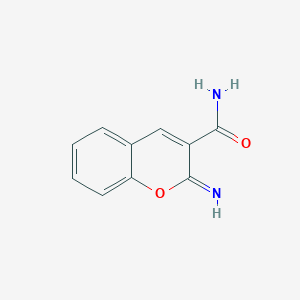

2-Imino-2H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iminochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9(13)7-5-6-3-1-2-4-8(6)14-10(7)12/h1-5,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPXOPKWRCEMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344697 | |

| Record name | 2-Imino-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52218-17-4 | |

| Record name | 2-Imino-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 2 Imino 2h Chromene 3 Carboxamide

Electrophilic and Nucleophilic Reactivity Centers

The reactivity of 2-imino-2H-chromene-3-carboxamide is governed by the presence of several nucleophilic and electrophilic centers. The primary nucleophilic sites are the nitrogen atom of the imino group and the oxygen atom of the endocyclic ether linkage. The exocyclic nitrogen of the carboxamide can also exhibit nucleophilic character.

Conversely, the primary electrophilic center is the C-4 carbon atom of the chromene ring. This atom is susceptible to attack by nucleophiles, a reactivity that is central to many of its derivatization and cyclization reactions. The distribution of electron density makes the imino group's nitrogen atom a key site for reactions with electrophiles.

Reactions with Phosphorus-Containing Reagents

The reactions of 2-imino-2H-chromene-3-carboxamides with organophosphorus compounds have been a subject of detailed investigation, leading to the synthesis of various phosphorus-containing heterocyclic systems.

The interaction between N-substituted 2-imino-2H-chromene-3-carboxamides and trialkyl phosphites, such as triethyl phosphite (B83602), proceeds via the Perkow reaction. This reaction involves the initial attack of the phosphite on the carbonyl carbon of the carboxamide group, followed by a rearrangement. The process ultimately leads to the formation of diethyl N-[2-(diethoxyphosphoryloxy)-2H-chromen-3-yl]-N-alkylacetimidates. This transformation highlights the ability of the carboxamide group to participate in complex phosphorylation reactions.

Phosphorus pentachloride (PCl₅) reacts with N-aryl-2-imino-2H-chromene-3-carboxamides in a multi-step process. The reaction begins with the phosphorylation of the imino nitrogen atom, followed by the chlorination of the carboxamide group. Subsequent intramolecular cyclization occurs, involving the C-4 position of the chromene ring. This sequence results in the formation of 1,1,5-trichloro-1,2-dihydro-1λ⁵-chromeno[3,4-c]azaphosphinine-2-one derivatives. These products are stable crystalline compounds.

The reaction with phosphorus sulfides, specifically phosphorus pentasulfide (P₂S₅), demonstrates another facet of the compound's reactivity. When N-aryl-2-imino-2H-chromene-3-carboxamides are treated with P₂S₅, a thionation reaction occurs at the carboxamide group, converting it into a thioamide. This is followed by an intramolecular cyclization. This process yields 5-thioxo-1,2,5,6-tetrahydro-1-thio-1λ⁵-chromeno[3,4-c]azaphosphinine-2-one derivatives, showcasing a pathway to sulfur-containing heterocyclic systems.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The inherent reactivity of the C-4 position of the chromene ring, combined with the reactive sites on the substituent at the C-3 position, makes this compound an excellent substrate for synthesizing fused heterocyclic systems.

The reactions with phosphorus halides and sulfides are prime examples of pathways to complex fused systems. As detailed previously, the reaction with phosphorus pentachloride leads to the formation of chromeno[3,4-c]azaphosphinine derivatives through a phosphorylation and cyclization cascade. These reactions underscore the utility of 2-imino-2H-chromene-3-carboxamides as versatile precursors for constructing novel, phosphorus-containing polycyclic aromatic compounds. The specific nature of the substituent on the carboxamide nitrogen can influence the final structure and yield of these complex heterocyclic products.

Chromeno[4,3-c]figshare.comresearchgate.netazaphospholes

The reaction of this compound with phosphorus halides and esters serves as a key method for constructing phosphorus-containing heterocycles. Specifically, chromeno[4,3-c] researchgate.netfigshare.comazaphospholes can be synthesized through cyclization reactions.

One reported pathway involves the reaction of this compound with P-chlorodiphenylphosphine in dry 1,4-dioxane (B91453) with triethylamine. researchgate.net This reaction proceeds through a non-isolable intermediate which then undergoes a nucleophilic addition of the phosphorus atom to the electrophilic C-4 carbon of the chromene ring, followed by rearrangement to yield the final product. researchgate.net Another approach utilizes diethyl phosphite in the presence of a BF3·Et2O catalyst. sci-hub.se This reaction is thought to proceed via an intermediate formed by the addition of the phosphite to the C-4 position, followed by cyclization involving the imino and amide groups. sci-hub.se

These synthetic strategies highlight the utility of the this compound core in accessing novel phosphorus-fused heterocyclic systems. figshare.comtandfonline.com

Table 1: Synthesis of Chromeno[4,3-c] researchgate.netfigshare.comazaphospholes

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | P-chlorodiphenylphosphine, triethylamine | 1,1-Diphenyl-4-imino-3a,4-dihydro-1H-chromeno[4,3-c] researchgate.netfigshare.comazaphosphol-3(2H)-one | researchgate.net |

Chromeno[2,3-d]researchgate.netfigshare.comresearchgate.netdiazaphosphinines

The versatile this compound scaffold can also be utilized to synthesize chromeno[2,3-d] researchgate.netfigshare.comresearchgate.netdiazaphosphinines. These compounds are typically formed through the reaction of the starting iminocompound with various phosphorus halides or sulfides. researchgate.nettandfonline.com The presence of two nucleophilic centers in the starting material—the imino and amide groups—facilitates the cyclization with phosphorus-based electrophiles. researchgate.net

For instance, the cyclization of this compound with P,P-dichloro(phenyl)phosphine or phenylphosphonic dichloride in dry pyridine (B92270) leads to the formation of the corresponding chromeno[2,3-d] researchgate.netfigshare.comresearchgate.netdiazaphosphinines. researchgate.net Furthermore, novel 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d] researchgate.netfigshare.comresearchgate.netdiazaphosphinines can be obtained in a one-pot procedure by treating the iminochromene with various phosphorus sulfides. tandfonline.com Spectral data for some of these products suggest their existence in tautomeric forms. researchgate.net

Table 2: Synthesis of Chromeno[2,3-d] researchgate.netfigshare.comresearchgate.netdiazaphosphinines

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound | P,P-dichloro(phenyl)phosphine | Chromeno[2,3-d] researchgate.netfigshare.comresearchgate.netdiazaphosphinine | researchgate.net |

| This compound | Phenylphosphonic dichloride | Chromeno[2,3-d] researchgate.netfigshare.comresearchgate.netdiazaphosphinine | researchgate.net |

| This compound | Phosphorus sulfides | 2-Sulfido-2,3-dihydro-4H-chromeno[2,3-d] researchgate.netfigshare.comresearchgate.netdiazaphosphinine | tandfonline.com |

Other Fused Pyrimidine, Pyridine, and Thiazolidinone Systems

The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems, demonstrating its importance as a building block in synthetic chemistry. researchgate.net

Fused Pyrimidine Systems: Chromeno[2,3-d]pyrimidines can be synthesized from this compound. For example, reaction with dimethylformamide dimethyl-acetal and diethyl phosphite in a one-pot reaction yields diethyl (4‐oxo‐3,4‐dihydro‐2H‐chromeno[2,3‐d]pyrimidin‐2‐yl)phosphonate. researchgate.net Three-component condensation reactions involving barbituric acids, aldehydes, and other active methylene (B1212753) compounds can also lead to the formation of chromeno[2,3-d]pyrimidine-triones. nih.gov

Fused Pyridine Systems: The synthesis of chromeno-fused pyridines can be achieved through various strategies. For instance, the reaction of the 3-carboxamide derivative with compounds containing active methylene groups, such as p-nitrobenzylcyanide or benzimidazo-2-acetonitrile, in the presence of a pyridine catalyst, yields chromeno[3,2-c]pyridines. mdpi.com The interaction of the related 2-imino-chromen-3-thiocarboxamide with malononitrile (B47326) can also lead to chromeno[3,2-c]pyridine or chromeno[2,3-b]pyridine derivatives depending on the reaction temperature. mdpi.comnih.gov

Fused Thiazolidinone Systems: While direct synthesis from this compound is less commonly documented, the formation of the 2-iminothiazolidinone core is a well-established reaction. These syntheses often involve the cyclocondensation of a compound bearing an imine group with a reagent containing a thiol and a carbonyl group, such as thioglycolic acid, or the reaction of thioureas with 1,2-dielectrophiles. nih.govrsc.org

Table 3: Synthesis of Other Fused Heterocyclic Systems

| Starting Material Type | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| This compound | Dimethylformamide dimethyl-acetal, diethyl phosphite | Chromeno[2,3-d]pyrimidine | researchgate.net |

| This compound | p-Nitrobenzylcyanide, pyridine | Chromeno[3,2-c]pyridine | mdpi.com |

Rearrangement Reactions

This compound and its derivatives undergo several significant rearrangement reactions, often catalyzed by acid or facilitated by nucleophilic attack, leading to structurally different heterocyclic compounds.

Acid-catalyzed Hydrolysis to 2-Oxo-2H-chromene-3-carboxamides

A straightforward and common reaction of 2-imino-2H-chromene-3-carboxamides is the acid-catalyzed hydrolysis of the imino group. rsc.org Treatment of the iminochromene with aqueous hydrochloric acid readily converts the imine functionality to a ketone, yielding the corresponding 2-oxo-2H-chromene-3-carboxamide, also known as a coumarin-3-carboxamide. rsc.org This transformation is a key step in various synthetic pathways and is often used to create coumarin-based scaffolds from their imino precursors. This hydrolysis can also be observed as a side reaction during purification by crystallization or in the presence of acidic reagents like phosphorous acid. researchgate.netresearchgate.net

Reactions with Dinucleophiles (e.g., Anthranilic Acid, Benzohydrazide)

The reaction of 2-imino-2H-chromene-3-carboxamides with dinucleophiles often results in complex rearrangements and the formation of new heterocyclic systems. researchgate.net

With anthranilic acid , N-substituted 2-iminocoumarins are formed. Depending on the reaction conditions, these intermediates can undergo recyclization to form 3-substituted coumarins or be hydrolyzed to coumarin-3-carboxamide. researchgate.net The reaction involves a nucleophilic attack by the anthranilic acid, leading to a rearrangement of the chromene ring. iitkgp.ac.in

With benzohydrazides in an acidic medium, the reaction proceeds through the formation of 2-(N-aroylhydrazono)coumarin-3-carboxamides. These intermediates can then be recyclized to form 3-(1,3,4-oxadiazol-2-yl)coumarins. researchgate.net In some cases, particularly with the related 2-imino-2H-chromene-3-carbonitrile, heating with benzhydrazides can lead to the opening of the benzopyran ring. mdpi.com

Functionalization of Amide and Imino Moieties

The amide and imino groups of this compound are key sites for functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.

Amide Moiety: The amide group can be readily modified. For example, N-aryl substituted 2-imino-2H-chromene-3-carboxamides can be synthesized by reacting various substituted salicylaldehydes with N-aryl-2-cyanoacetamides. nih.gov This allows for the introduction of different substituents on the aryl ring of the carboxamide, enabling the investigation of structure-activity relationships. nih.gov The synthesis of 2-imino-2H-chromene-3-carbohydrazide has also been reported, introducing a reactive hydrazide group for further derivatization. researchgate.net

Imino Moiety: The imino group is also a prime target for chemical modification. It can be substituted with various aryl groups, for instance, by reacting salicylaldehyde (B1680747) with N-substituted cyanoacetamides, leading to compounds like (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide. rsc.orgscbt.com As discussed previously, the most common reaction of the imino group is its hydrolysis to a carbonyl group under acidic conditions, forming the corresponding 2-oxo-2H-chromene (coumarin) derivative. rsc.org

Synthesis of Metal Complexes (e.g., Palladium (II), Copper (II), Nickel (II), Cobalt (II) Complexes)

The versatile coordination behavior of this compound, stemming from the presence of multiple donor atoms, has prompted investigations into its ability to form complexes with various transition metals. Research in this area has revealed the formation of stable complexes with distinct geometries and properties, highlighting the ligand's potential in coordination chemistry.

Palladium (II) Complexes

The synthesis of palladium (II) complexes with a range of iminocoumarin derivatives has been reported in the scientific literature. researchgate.net These studies indicate that palladium (II) ions can coordinate with bidentate iminocoumarin ligands to form complexes, often with a distorted square planar geometry. researchgate.net However, specific research detailing the synthesis and characterization of a palladium (II) complex directly with this compound was not found within the scope of this review. The existing literature primarily focuses on derivatives of this parent compound.

Copper (II) Complexes

Copper (II) complexes of 2-iminocoumarin derivatives have been synthesized and characterized. A series of copper(II) complexes of 2-imino-2H-chromen-3-yl-1,3,5-triazines, as well as 3-(benzoxazol-2-yl)-2H-chromen-2-imines and 3-(benzothiazol-2-yl)-2H-chromen-2-imines, were prepared by reacting the respective ligands with a three-fold molar excess of copper(II) chloride. researchgate.netnih.gov The structures of these complexes were confirmed using IR spectroscopy, elemental analysis, and in some cases, single-crystal X-ray diffraction. researchgate.netnih.gov The coordination of the 2-iminocoumarin ligand to the copper(II) ion often results in enhanced biological activity compared to the free ligand. researchgate.netnih.gov

A general procedure for the synthesis of such copper (II) complexes involves dissolving the 2-iminocoumarin derivative in a suitable solvent like methanol (B129727) at a slightly elevated temperature (e.g., 40 °C). After cooling to room temperature, a solution of copper(II) chloride dihydrate in methanol is added. The copper(II) complex typically forms upon slow evaporation of the solvent over a period of one to four days. nih.gov

| Complex Type | Starting Materials | Key Characterization Methods | Reference |

| Copper(II) complexes of 2-imino-2H-chromen-3-yl-1,3,5-triazine derivatives | 2-iminocoumarin-1,3,5-triazine derivatives, Copper(II) chloride dihydrate | IR spectroscopy, Elemental analysis, Single-crystal X-ray | nih.gov |

| Copper(II) complexes of 3-(benzoxazol-2-yl)-2H-chromen-2-imines | 3-(benzoxazol-2-yl)-2H-chromen-2-imine derivatives, Copper(II) chloride | IR spectroscopy, Elemental analysis | nih.gov |

| Copper(II) complexes of 3-(benzothiazol-2-yl)-2H-chromen-2-imines | 3-(benzothiazol-2-yl)-2H-chromen-2-imine derivatives, Copper(II) chloride | IR spectroscopy, Elemental analysis, Single-crystal X-ray | nih.gov |

Nickel (II) Complexes

New metal complexes, including those of Nickel (II), have been synthesized using a ligand identified as 2-imino-2H-chromene-3-carboximide. researchgate.net It is plausible that this refers to this compound, with the "carboximide" terminology potentially reflecting its coordination behavior. These complexes were prepared through the reaction of the organic ligand with nickel (II) chloride. researchgate.net

The resulting Ni(II) complexes have been characterized by a variety of analytical techniques, including elemental analysis (CHN), infrared (IR) spectroscopy, magnetic susceptibility measurements, mass spectrometry, ¹H-NMR, UV-Vis spectroscopy, and thermal analysis (TG, DTG, and DTA). researchgate.net The collective data from these analyses indicate that the Ni(II) ion achieves a coordination number of six, resulting in an octahedral geometry. researchgate.net In these complexes, the ligand acts as a neutral bidentate species, coordinating to the metal center through the nitrogen atoms of both the amino and imino groups, without the displacement of a hydrogen atom. researchgate.net The coordination sphere is completed by two monodentate water molecules. researchgate.net

| Metal Ion | Ligand | Coordination Number | Geometry | Characterization Techniques | Reference |

| Nickel (II) | 2-imino-2H-chromene-3-carboximide (HL) | 6 | Octahedral | Elemental analysis, IR, Magnetic susceptibility, Mass spectra, ¹H-NMR, UV-Vis, ESR, Thermal analysis, Molar conductance | researchgate.net |

Cobalt (II) Complexes

Similar to the nickel (II) complexes, cobalt (II) complexes have been synthesized with the 2-imino-2H-chromene-3-carboximide ligand by reacting it with cobalt (II) chloride. researchgate.net The characterization of these complexes was carried out using the same comprehensive suite of analytical methods as for the Ni(II) counterparts. researchgate.net

The spectroscopic and microanalytical data for the Co(II) complexes also point towards an octahedral geometry, with the metal ion having a coordination number of six. researchgate.net The 2-imino-2H-chromene-3-carboximide ligand behaves as a neutral bidentate ligand, coordinating through the amino and imine nitrogens. Two water molecules occupy the remaining coordination sites. researchgate.net

| Metal Ion | Ligand | Coordination Number | Geometry | Characterization Techniques | Reference |

| Cobalt (II) | 2-imino-2H-chromene-3-carboximide (HL) | 6 | Octahedral | Elemental analysis, IR, Magnetic susceptibility, Mass spectra, ¹H-NMR, UV-Vis, ESR, Thermal analysis, Molar conductance | researchgate.net |

Spectroscopic and Structural Characterization of 2 Imino 2h Chromene 3 Carboxamide Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the case of 2-imino-2H-chromene-3-carboxamide derivatives, IR spectra typically reveal characteristic absorption bands that confirm the presence of key structural motifs.

For instance, in a study of a phosphorus-containing derivative, ({[(2-imino-2H-chromen-3-yl)carbonyl]amino}methyl)phosphonic acid, the IR spectrum showed distinct peaks corresponding to various functional groups. sci-hub.se The presence of hydroxyl (OH), amine (NH), and amide (NH) groups was indicated by absorption bands at 3388 cm⁻¹, 3320 cm⁻¹, and 3151 cm⁻¹, respectively. sci-hub.se Aromatic C-H stretching was observed at 3049 cm⁻¹, while aliphatic C-H stretching appeared at 2965 cm⁻¹. sci-hub.se The carbonyl (C=O) group of the carboxamide and the imine (C=N) group exhibited strong absorptions at 1719 cm⁻¹ and 1659 cm⁻¹, respectively. sci-hub.se Furthermore, the carbon-carbon double bonds (C=C) of the aromatic and chromene rings showed absorptions at 1611 and 1565 cm⁻¹. sci-hub.se The presence of the phosphonic acid group was confirmed by a P=O stretching band at 1206 cm⁻¹. sci-hub.se

Similarly, the IR spectra of other derivatives, such as those of 2-imino-2H-chromene-3-carbonitrile, display characteristic bands for the amine (NH) and aromatic C-H groups, as well as the distinctive C-O-C stretch of the chromene ring. mdpi.com

Table 1: Characteristic IR Absorption Bands for a Representative this compound Derivative

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3388 |

| N-H (amine) | 3320 |

| N-H (amide) | 3151 |

| C-H (aromatic) | 3049 |

| C-H (aliphatic) | 2965 |

| C=O (carboxamide) | 1719 |

| C=N (imine) | 1659 |

| C=C (aromatic/alkene) | 1611, 1565 |

| P=O (phosphonic acid) | 1206 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In this compound derivatives, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the vinylic proton of the chromene ring, and the protons of the carboxamide and imino groups.

For ({[(2-imino-2H-chromen-3-yl)carbonyl]amino}methyl)phosphonic acid, the ¹H NMR spectrum, recorded in DMSO-d₆, showed a singlet for the H-4 proton at a downfield chemical shift of 8.85 ppm. sci-hub.se The aromatic protons (H-5, H-6, H-7, and H-8) appeared as a multiplet and doublets in the range of 7.42-7.95 ppm. sci-hub.se The NH protons of the amide and imine groups were observed as D₂O-exchangeable singlets at 8.05 ppm and 7.88 ppm, respectively. sci-hub.se The protons of the phosphonic acid group (P-OH) appeared as a broad, exchangeable singlet at 3.47 ppm, and the methylene (B1212753) protons adjacent to the phosphorus atom (CH₂-P) were observed as a doublet of doublets at 4.78 ppm due to coupling with the phosphorus nucleus. sci-hub.se

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.

In the ¹³C NMR spectrum of ({[(2-imino-2H-chromen-3-yl)carbonyl]amino}methyl)phosphonic acid, the carbonyl carbon (C=O) of the carboxamide group resonated at 162.9 ppm, while the imine carbon (C=N) appeared at 160.7 ppm. sci-hub.se The carbon atoms of the chromene ring were observed at various chemical shifts, with C-4 appearing at 148.2 ppm and the other ring carbons (C-2, C-3, C-4a, C-5, C-6, C-7, C-8, and C-8a) resonating between 116.6 ppm and 154.4 ppm. sci-hub.se The methylene carbon attached to the phosphorus atom (CH₂-P) showed a characteristic doublet at 58.6 ppm with a large coupling constant (J = 151.5 Hz) due to the one-bond coupling with the phosphorus nucleus. sci-hub.se

Table 2: ¹H and ¹³C NMR Data for a Representative this compound Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 160.7 |

| 3 | - | 118.9 |

| 4 | 8.85 (s) | 148.2 |

| 4a | - | 119.8 |

| 5 | 7.95 (d, J=7.6 Hz) | 130.7 |

| 6 | 7.42 (t, J=6.8 Hz) | 125.5 |

| 7 | 7.73 (t, J=7.2 Hz) | 134.5 |

| 8 | 7.47 (d, J=8.0 Hz) | 116.6 |

| 8a | - | 154.4 |

| C=O | - | 162.9 |

| NH (imine) | 7.88 (s, D₂O exch.) | - |

| NH (amide) | 8.05 (s, D₂O exch.) | - |

| CH₂-P | 4.78 (dd, J=23.2, 6.4 Hz) | 58.6 (d, J=151.5 Hz) |

| P-OH | 3.47 (br s, D₂O exch.) | - |

³¹P NMR Spectroscopy for Phosphorus-Containing Derivatives

For derivatives of this compound that incorporate phosphorus atoms, phosphorus-31 (³¹P) NMR spectroscopy is a crucial analytical technique. It provides direct information about the chemical environment of the phosphorus nuclei.

In the study of a benzoxaphosphorino[3,4-c]pyridine derivative formed from this compound, the ³¹P NMR spectrum displayed a signal at δ 14.0 ppm as a doublet with a coupling constant of 12.96 Hz. sci-hub.se This chemical shift and coupling pattern are characteristic of the specific phosphorus environment in the newly formed heterocyclic ring system, confirming the successful synthesis of the target compound. sci-hub.se

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity between protons and carbons in a molecule.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing unambiguous one-bond C-H connectivity. columbia.edu For example, in the HSQC spectrum of a related chromene derivative, a cross-peak would be observed between the signal for the H-4 proton and the signal for the C-4 carbon, confirming their direct bond. mdpi.commdpi.com

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is invaluable for piecing together the molecular skeleton. For instance, an HMBC spectrum could show a correlation between the H-5 proton and the C-4 and C-4a carbons, establishing their proximity within the ring system. mdpi.comsemanticscholar.org Similarly, correlations between the amide proton and the carbonyl carbon (C=O) and C-3 would confirm the structure of the carboxamide side chain.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For the phosphorus-containing derivative ({[(2-imino-2H-chromen-3-yl)carbonyl]amino}methyl)phosphonic acid, the mass spectrum showed a molecular ion peak (M⁺) at m/z 282, which corresponds to the calculated molecular weight of the compound. sci-hub.se The presence of related peaks at m/z 283 (M+1) and m/z 284 (M+2) further confirms the molecular formula. sci-hub.se In another example, a benzoxaphosphorino[3,4-c]pyridine derivative exhibited a molecular ion peak at m/z 318. sci-hub.se This precise mass information is a critical piece of evidence in the structural confirmation of newly synthesized compounds.

Preclinical Biological Activities of 2 Imino 2h Chromene 3 Carboxamide and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 2-imino-2H-chromene-3-carboxamide have shown notable efficacy in inhibiting the growth of various cancer cell lines and inducing programmed cell death, or apoptosis, in these cells. nih.govnih.govtandfonline.com

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, PC-3, A-549, Caco-2)

Multiple studies have documented the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The introduction of various substituents on the aryl and chromene rings has been a key strategy to enhance their anticancer potential. nih.gov

One study reported the synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides and their evaluation for cytotoxic activity against four human cancer cell lines: MCF-7 (breast cancer), PC-3 (prostate cancer), A-549 (lung cancer), and Caco-2 (colorectal adenocarcinoma). nih.gov A particular derivative, identified as compound VIa, exhibited potent activity with IC50 values of 8.5 μM against MCF-7, 35.0 μM against PC-3, 0.9 μM against A-549, and 9.9 μM against Caco-2 cell lines. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Notably, many of the synthesized compounds in this study showed activity comparable to the standard chemotherapeutic agents 5-fluorouracil (B62378) and docetaxel (B913) against Caco-2 and MCF-7 cell lines, respectively. nih.gov

Another investigation into chromene derivatives containing phosphorus heterocycles and phosphonate (B1237965) groups also revealed significant cytotoxic effects against four cancer cell lines. tandfonline.com One of the synthesized compounds demonstrated IC50 values ranging between 4.96 and 7.44 μg/mL, showcasing its potential as a cytotoxic agent. tandfonline.com Furthermore, other research has highlighted the antiproliferative activities of related chromene derivatives against various tumor cell lines, including HCT 116, NCI-H727, and Caco2. scirp.org

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound VIa | MCF-7 | 8.5 μM | nih.gov |

| Compound VIa | PC-3 | 35.0 μM | nih.gov |

| Compound VIa | A-549 | 0.9 μM | nih.gov |

| Compound VIa | Caco-2 | 9.9 μM | nih.gov |

| Phosphorus-containing chromene | Cancer Cell Lines | 4.96 - 7.44 μg/mL | tandfonline.com |

| Compound 5c | HCT 116 | 20% survival | scirp.org |

| Compound 5c | PC3 | 63% survival | scirp.org |

| Compound 5c | NCI-H727 | 41% survival | scirp.org |

| Compound 5d | Caco2 | 44% survival | scirp.org |

Induction of Apoptosis in Cancer Cells

A crucial mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, a form of programmed cell death that eliminates cancerous cells without causing inflammation. nih.gov Studies have shown that 2-amino-4H-chromene-3-carbonitrile derivatives, which are structurally related to the core compound, are effective in inducing apoptosis in breast cancer cells. nih.govresearchgate.net

In one study, the effects of these derivatives on the T47D breast cancer cell line were investigated. The results confirmed that the compounds were capable of inducing apoptosis, a process that is vital for destroying cancer cells. nih.gov To enhance the targeted delivery of these compounds, they were conjugated with gold nanoparticles. This conjugation resulted in a more effective induction of apoptosis in the cancer cells. nih.gov The half-maximal inhibitory concentration (IC50) of one compound was reduced from 81.42 ± 6.1 to 49.87 ± 4.5 μM after conjugation, indicating increased potency. nih.gov

Anti-inflammatory Properties

Certain derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. smolecule.com While the specific mechanisms are still under investigation, preliminary research suggests that these compounds could have therapeutic applications in treating inflammatory diseases. smolecule.com The chromene scaffold itself is known to be present in compounds with anti-inflammatory properties. researchgate.net Further research is needed to fully elucidate the anti-inflammatory potential of this specific class of compounds.

Antimicrobial Activity

The this compound scaffold has also been a foundation for the development of new antimicrobial agents. smolecule.comnih.govresearchgate.net Derivatives have demonstrated efficacy against a range of both bacterial and fungal pathogens. researchgate.netnih.govdlsu.edu.ph

Antibacterial Efficacy (e.g., E. Coli, Klebsiella pneumoniae, Staphylococcus aureus, Enterococcus faecalis)

Several studies have evaluated the in vitro antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

In one study, a series of novel hybrid sulfaguanidine (B1682504) moieties, including this compound derivatives, were synthesized and tested against eight pathogens. nih.gov The results indicated that these compounds exhibited moderate to good antimicrobial activity. nih.gov Specifically, one of the chromene derivatives was among the most promising compounds, showing effective inhibition of bacterial growth. nih.gov The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 4.69 to 156.47 µM against Gram-positive bacteria. nih.gov

Another study evaluated the antimicrobial activity of metal complexes of 2-imino-2H-chromene-3-carboximide against two Gram-negative bacteria (E. coli and Klebsiella pneumoniae) and two Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis). researchgate.net The study found that the synthesized compounds showed activity against these bacterial species. researchgate.net

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative/Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Hybrid sulfaguanidine-chromene | Gram-positive bacteria | MIC: 4.69 - 156.47 µM | nih.gov |

| Metal complexes of 2-imino-2H-chromene-3-carboximide | E. coli | Active | researchgate.net |

| Metal complexes of 2-imino-2H-chromene-3-carboximide | Klebsiella pneumoniae | Active | researchgate.net |

| Metal complexes of 2-imino-2H-chromene-3-carboximide | Staphylococcus aureus | Active | researchgate.net |

| Metal complexes of 2-imino-2H-chromene-3-carboximide | Enterococcus faecalis | Active | researchgate.net |

Antifungal Efficacy (e.g., Candida albicans, Candida tropicalis, Aspergillus niger)

In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity. researchgate.netnih.gov

The aforementioned study on hybrid sulfaguanidine moieties also revealed that the synthesized compounds, including the chromene derivative, were effective in inhibiting fungal growth. nih.gov The most promising derivatives showed fungicidal activity. nih.gov

Furthermore, the investigation of metal complexes of 2-imino-2H-chromene-3-carboximide included testing against three fungal strains: Candida albicans, Candida tropicalis, and Aspergillus niger. researchgate.net The results of the in vitro evaluation using the agar-diffusion method confirmed their antifungal activity against these strains. researchgate.net Other studies have also reported the potential of chromene derivatives to combat fungal pathogens like Candida albicans and Aspergillus niger. dlsu.edu.phmdpi.com

Antioxidant Properties and Radical Scavenging Abilities

Derivatives of this compound have demonstrated notable antioxidant and radical scavenging properties in various in vitro assays. The antioxidant potential of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals.

The radical scavenging ability of several synthesized this compound derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netresearchgate.net This method relies on the discoloration of the DPPH radical upon reaction with an antioxidant. researchgate.net The results indicated that many of the tested compounds exhibited promising radical scavenging abilities when compared to the standard antioxidant, ascorbic acid. researchgate.netresearchgate.net The antioxidant activity was observed to be concentration-dependent, with a gradual increase in scavenging activity as the concentration of the tested compounds increased. researchgate.net

Specifically, compounds with a 1,3,2-diazaphosphinine or a 1,2-azaphosphole ring fused to the chromene structure showed a marked increase in antioxidant properties compared to the parent this compound. researchgate.net This enhanced activity is thought to be due to the presence of NH groups within these fused ring systems, which can readily donate hydrogen atoms. researchgate.net

Further studies on chromene-based Schiff bases also highlighted their antioxidant potential through both DPPH and CUPric Ion Reducing Antioxidant Capacity (CUPRAC) assays. bohrium.com One such derivative showed a greater free radical scavenging ability (IC50 = 14 μM) than the standards ascorbic acid and Trolox. bohrium.com Theoretical studies suggested that the hydrogen atom transfer (HAT) mechanism is the favored pathway for the observed DPPH radical scavenging. bohrium.com

Neuroprotective Activities

The neuroprotective potential of this compound and its derivatives has been investigated, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govevitachem.comdntb.gov.uanih.gov These compounds are explored for their ability to protect neuronal cells from damage induced by various neurotoxic agents. nih.govnih.gov

Protection against Aβ-induced Neuronal Cell Damage

A significant area of research has been the ability of these compounds to protect against neuronal cell damage induced by amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. nih.govnih.govresearchgate.net In vitro studies using PC12 neuronal cells have demonstrated the neuroprotective effects of certain this compound derivatives.

One study revealed that a phenylimino-2H-chromene derivative bearing a hydroxyethyl (B10761427) moiety provided 32.3% protection against Aβ-induced PC12 neuronal cell damage at a concentration of 25 μM. nih.govresearchgate.net Another study involving a new family of iminochromene carboxamides containing an aminomethylene triazole moiety also showed promising neuroprotective activity in PC12 neuronal cells against Aβ-induced neurotoxicity. nih.govresearchgate.net It was suggested that the introduction of a phthalimide (B116566) substitute on the triazole ring could be a promising strategy for developing multifunctional lead compounds. nih.gov

The mechanism of this neuroprotection is believed to be linked to the multifaceted nature of these compounds, which can also exhibit other relevant biological activities such as enzyme inhibition and metal chelation. nih.govresearchgate.net

Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied as inhibitors of various enzymes implicated in different diseases. nih.govacs.org

Aldo-Keto Reductase (AKR1B10) Inhibition

Aldo-keto reductase 1B10 (AKR1B10) is recognized as a therapeutic target in several types of cancer. nih.gov Virtual screening approaches have led to the discovery of chromene-3-carboxamide derivatives as potent and competitive inhibitors of AKR1B10. nih.gov

One of the most potent inhibitors identified was (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, which inhibited the reductase activity of AKR1B10 with a Ki value of 2.7 nM. nih.gov Further studies on derivatives of this compound revealed that 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide was an even more potent inhibitor with a Ki value of 1.3 nM. monash.edu

Structure-activity relationship studies have indicated that the 7-hydroxyl group on the chromene ring is crucial for the inhibitory activity. monash.edu Molecular docking studies suggest that this hydroxyl group forms hydrogen bonds with key catalytic residues (Tyr49 and His111) in the enzyme's active site, contributing to the potent inhibition. monash.edu Another study synthesized derivatives of 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide and found two compounds with high inhibitory potency against AKR1B10, with IC50 values of 4.2 nM and 3.5 nM. acs.org

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govacs.orgresearchgate.net Several this compound derivatives have been evaluated for their AChE inhibitory activity. nih.govacs.org

In one study, a series of imino-2H-chromene derivatives were synthesized and tested as AChE inhibitors. nih.gov A compound bearing a benzyl (B1604629) pendant was identified as the best inhibitor, with a 24.4% inhibition of AChE at a concentration of 30 μM. nih.govresearchgate.net Another study on coumarin-triazole hybrids found that a compound with an ortho-trifluoromethyl substitution on the benzyl ring inhibited AChE with an IC50 value of 4.83 μM. acs.org Furthermore, a series of 1,2,3-triazole-chromenone carboxamide derivatives were investigated, and the most active compound against AChE had an IC50 value of 1.80 μM. researchgate.net

Kinetic studies have revealed different modes of inhibition. For instance, one potent and selective AChE inhibitor from a series of imino-2H-chromene derivatives was found to be an uncompetitive inhibitor. researchgate.net

Butyrylcholinesterase (BuChE) Inhibition

Butyrylcholinesterase (BuChE) is another cholinesterase that plays a role in the progression of Alzheimer's disease, particularly in later stages. nih.gov Imino-2H-chromene derivatives have also been investigated for their ability to inhibit BuChE. nih.govacs.org

A compound with a benzyl pendant from a series of imino-2H-chromene derivatives was found to be a potent BuChE inhibitor with an IC50 value of 3.3 μM. nih.govresearchgate.net Kinetic analysis of this compound revealed a mixed-type inhibition pattern. nih.govresearchgate.net In the coumarin-triazole hybrid series, the ortho-trifluoromethyl substituted analog showed BuChE inhibition with an IC50 value of 7.04 μM. acs.org

Some derivatives have shown selectivity for BuChE over AChE. For example, certain imino-2H-chromene carboxamides demonstrated a 10-fold selectivity for BuChE. researchgate.netresearchgate.net This selectivity can be advantageous in designing drugs for later stages of Alzheimer's disease where BuChE levels are more prominent.

β-Secretase 1 (BACE1) Inhibition

The inhibition of β-secretase 1 (BACE1) is a significant therapeutic strategy in the management of Alzheimer's disease. nih.gov Several derivatives of this compound have been synthesized and evaluated for their BACE1 inhibitory potential.

A series of phenylimino-2H-chromen-3-carboxamide derivatives featuring a 4-bromophenyl piperazine (B1678402) moiety were investigated as BACE1 inhibitors. nih.govresearchgate.net Docking studies suggested that the phenyl-imino group of the scaffold forms a favorable π-π stacking interaction with the side chain of Phe108 in the flap pocket of the enzyme. nih.gov The most potent compound in this series, 9e , which contains a fused heteroaromatic group attached via an aliphatic linkage to the N4-piperazine moiety, demonstrated a BACE1 IC50 value of 98 nM. nih.gov These derivatives also showed good inhibitory activity on Aβ production in N2a-APPswe cells. nih.gov

In another study, a new family of iminochromene carboxamides incorporating an aminomethylene triazole moiety was developed using click chemistry. nih.gov Many of these compounds exhibited potent BACE1 inhibitory activity in a FRET assay, with the most potent derivative showing an IC50 value of 2.2 μM. nih.gov Molecular modeling studies highlighted the crucial role of the amine and amide linkers in forming hydrogen bond interactions with key amino acids in the BACE1 active site. nih.gov

Furthermore, a series of imino-2H-chromene derivatives were designed as multifunctional agents for Alzheimer's disease. nih.gov Within this series, compound 10c , which has a fluorobenzyl moiety, was identified as the most potent BACE1 inhibitor with an IC50 value of 6.31 μM. nih.govresearchgate.net

Another derivative, 14‐amino‐13‐(3‐nitrophenyl)‐2,3,4,13‐tetrahydro‐1H‐benzo vulcanchem.comchromeno[2,3‐b]quinoline‐7,12‐dione (6m ), was also found to inhibit BACE1 with an IC50 of 19.60 μM, in addition to inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dntb.gov.ua

Table 1: BACE1 Inhibitory Activity of this compound Derivatives

| Compound | Description | BACE1 IC50 | Reference |

| 9e | Phenylimino-2H-chromen-3-carboxamide with a fused heteroaromatic group on the piperazine moiety. | 98 nM | nih.gov |

| Unnamed | Iminochromene carboxamide with an aminomethylene triazole moiety. | 2.2 μM | nih.gov |

| 10c | Imino-2H-chromene with a fluorobenzyl moiety. | 6.31 μM | nih.govresearchgate.net |

| 6m | 14‐amino‐13‐(3‐nitrophenyl)‐2,3,4,13‐tetrahydro‐1H‐benzo vulcanchem.comchromeno[2,3‐b]quinoline‐7,12‐dione. | 19.60 μM | dntb.gov.ua |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for neurological and neurodegenerative disorders. researchgate.net A series of new 2H-chromene-3-carboxamide derivatives (4a-4t ) were synthesized and evaluated as inhibitors of both MAO-A and MAO-B. nih.gov

Among the synthesized compounds, 4d emerged as the most active, with an IC50 value of 0.93 μM for MAO-B. nih.gov This compound also demonstrated high selectivity for MAO-B over MAO-A, with a 64.5-fold selectivity. nih.gov Docking studies of compound 4d within the hMAO-B active site revealed that the conserved residue Cys172 is important for ligand binding through a hydrogen bond interaction. nih.gov Additionally, a Pi-Pi stacking interaction was observed between the benzene-ring of compound 4d and the residue Ile199. nih.gov

The coumarin-3-carboxamide structural core is recognized for its diverse biological activities, including MAO inhibition. researchgate.net Research has also explored 3-carboxamido-7-substituted coumarins for their inhibitory activity against human MAO-A and MAO-B. acs.org

Table 2: MAO-B Inhibitory Activity of 2H-Chromene-3-carboxamide Derivatives

| Compound | MAO-B IC50 | MAO-B Selectivity (vs. MAO-A) | Reference |

| 4d | 0.93 μM | 64.5-fold | nih.gov |

| Iproniazid | 7.80 μM | 1-fold | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.net The this compound scaffold has been investigated for its potential to inhibit COX-2.

One derivative, (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, has been identified as a competitive inhibitor of cyclooxygenase-2 (COX-2). vulcanchem.com Another compound, 8-Methoxy-2-oxo-N-(thiazol-2-yl)-2H-chromene-3-carboxamide, is also known to inhibit COX enzymes, contributing to its anti-inflammatory effects. The development of COX-2 inhibitors is an active area of research to create potent anti-inflammatory agents with improved safety profiles. nih.gov

Mechanistic Investigations of Biological Action for 2 Imino 2h Chromene 3 Carboxamide Derivatives

Identification of Biological Targets (e.g., Enzymes, Receptors, Proteins)

Derivatives of 2-imino-2H-chromene-3-carboxamide have been identified as modulators of several key biological targets, primarily enzymes that are critical for pathogen survival and cancer cell proliferation.

One of the most clearly defined targets is bacterial DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. cymitquimica.com The compound is a potent inhibitor of this enzyme, with specific activity against its subunits, GyrA and GyrB . cymitquimica.com It also demonstrates inhibitory effects against Topoisomerase A (TopA) . cymitquimica.com

In the context of anticancer activity, these compounds are thought to act as enzyme inhibitors and receptor modulators . While specific receptor interactions are still under broad investigation, studies suggest that derivatives can inhibit enzymes involved in cancer proliferation. Potential targets in this area include protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .

Furthermore, research into the broader class of chromene compounds has identified other potential targets. Related 3-nitro-2H-chromenes have shown potent inhibitory activity against thioredoxin reductase (TrxR) , an enzyme that has recently emerged as a promising antibacterial drug target. nih.gov Other chromene derivatives have been found to act as tubulin inhibitors , disrupting the cytoskeleton and inducing apoptosis. scirp.org

Modulation of Key Cellular Pathways (e.g., Cell Cycle Regulation, Apoptosis, Proliferation, Survival, Signal Transduction)

The interaction of this compound derivatives with their biological targets triggers significant changes in key cellular pathways, leading to potent anti-proliferative and cytotoxic effects.

Proliferation and Survival: A primary outcome observed in numerous studies is the significant inhibition of cancer cell proliferation. nih.gov Derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), lung cancer (A-549), and colon cancer (Caco-2). nih.gov The mechanism for this cytotoxicity is linked to the inhibition of enzymes involved in metabolic pathways essential for cancer growth.

Apoptosis and Cell Cycle Regulation: Research indicates that chromene derivatives can induce programmed cell death, or apoptosis , in cancer cells by targeting specific signaling pathways. Studies on related chromene scaffolds have shown they can arrest the cell cycle, preventing cells from progressing through the phases of division. For example, some chromene derivatives have been shown to arrest cells in the G0/G1 phase. nih.gov More specifically, novel chromeno[2,3-d]pyrimidinone derivatives, which share a core structure, have been confirmed to inhibit cell proliferation, induce cell cycle arrest, and trigger cell death through apoptosis in triple-negative breast cancer cells. rsc.org These effects are often mediated through the modulation of cell cycle regulators. nih.gov

The inhibition of bacterial DNA gyrase by this compound directly disrupts DNA replication and repair pathways in bacteria, leading to a potent antibacterial effect. cymitquimica.com

Binding Affinity Assays

Binding affinity assays quantify the strength of the interaction between a compound and its target. For this compound derivatives, this has been primarily evaluated through cytotoxicity assays, which provide IC₅₀ values (the concentration of a drug that inhibits a biological process by 50%). These values serve as an indirect measure of the compound's effective binding and inhibitory potency in a cellular context.

Several studies have documented the potent activity of these derivatives against various cancer cell lines. The results reveal that modifications to the aryl and chromene rings significantly influence cytotoxic activity. nih.gov

| Compound Derivative | Cell Line | IC₅₀ (μM) | Reference Compound | Source |

|---|---|---|---|---|

| Compound VIa | MCF-7 (Breast Cancer) | 8.5 | Docetaxel (B913) | nih.gov |

| Compound VIa | PC-3 (Prostate Cancer) | 35.0 | Docetaxel | nih.gov |

| Compound VIa | A-549 (Lung Cancer) | 0.9 | 5-Fluorouracil (B62378) | nih.gov |

| Compound VIa | Caco-2 (Colon Cancer) | 9.9 | 5-Fluorouracil | nih.gov |

| N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide | MCF-7 (Breast Cancer) | 8.5 | 5-FU | |

| N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide | A-549 (Lung Cancer) | 0.9 | N/A | |

| Phosphorus-containing derivative (Compound 5) | IC₅₀ values ranged between 4.96 and 7.44 μg/mL against four cancer cell lines | researchgate.net |

The potent, sub-micromolar activity of Compound VIa against the A-549 lung cancer cell line highlights the significant potential of this chemical scaffold. nih.gov The presence of a fluorophenyl group is noted to enhance binding affinity, contributing to improved therapeutic efficacy.

Enzyme Kinetic Studies and Inhibition Patterns

Enzyme kinetic studies provide insight into the specific mechanism by which a compound inhibits its target. For this compound, the inhibition pattern against bacterial DNA gyrase has been described. cymitquimica.com

The proposed mechanism suggests that the active methylene (B1212753) group of the compound interacts with a metal ion present in the active site of the enzyme. cymitquimica.com This interaction leads to the formation of a covalent bond, which is thermodynamically unfavorable and results in the inhibition of the enzyme's function. cymitquimica.com

Furthermore, the tautomeric equilibrium between the two possible forms of this compound has been shown to be crucial for its inhibitory activity on DNA gyrase. cymitquimica.com This indicates that a specific structural form of the molecule is required to fit into the enzyme's active site and exert its inhibitory effect.

Proposed Molecular Interaction Models and Residue Analysis

Molecular interaction models, derived from computational studies and experimental data like X-ray crystallography, help visualize how a compound binds to its target at the atomic level.

Quantum chemical and crystallographic studies of this compound have revealed key structural features that govern its intermolecular interactions. nih.goviucr.org These interactions are fundamental to how the molecule would bind within a protein's active site. The analysis identified several critical interactions:

Strong N-H···O Hydrogen Bonds: These are the most significant interactions, often leading to the formation of stable, centrosymmetric dimers where two molecules are linked together. nih.govresearchgate.net This type of hydrogen bonding is a primary driver of molecular recognition in biological systems.

Stacking Interactions: The planar chromene ring system facilitates stacking interactions, where the aromatic rings of different molecules align. Both 'head-to-head' and other forms of stacking contribute to the stability of the crystal structure and are indicative of potential interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein target. nih.govresearchgate.net

In the context of DNA gyrase inhibition, the proposed molecular interaction model involves the active methylene group of the carboxamide derivative forming a covalent bond with a metal ion cofactor within the enzyme's active site. cymitquimica.com

Structure-activity relationship studies further inform these models. For instance, the addition of electron-withdrawing groups, such as a fluorine atom on the phenyl ring, can modulate the electronic properties and polarity of the molecule, thereby enhancing its binding affinity and selectivity for its biological target.

Structure Activity Relationship Sar Studies of 2 Imino 2h Chromene 3 Carboxamide Derivatives

Influence of Substituents on the Chromene Ring on Biological Activities

The nature and position of substituents on the chromene ring play a pivotal role in modulating the biological activity of 2-imino-2H-chromene-3-carboxamide derivatives. Research has shown that the presence of specific functional groups on this bicyclic system can significantly impact the compound's potency and selectivity.

For instance, a 7-hydroxyl group on the chromene ring has been identified as a crucial determinant for the inhibitory activity of these compounds against aldo-keto reductase 1B10 (AKR1B10), an enzyme implicated in cancer. nih.gov Molecular docking studies have revealed that this hydroxyl group forms key hydrogen-bond interactions with catalytic residues (Tyr49 and His111) within the enzyme's active site, highlighting its importance for potent inhibition. nih.gov In contrast, a methoxy (B1213986) group at the 4-position of the chromene ring was found not to be essential for this particular activity. nih.gov

Furthermore, the introduction of substituents such as a methoxy group at the 8-position has been explored. evitachem.com While detailed SAR studies on the impact of an 8-methoxy group are still emerging, its presence is known to introduce steric and electronic effects that can modulate the pharmacokinetic properties of the molecule. The strategic placement of substituents on the chromene ring, therefore, offers a viable strategy to fine-tune the biological profile of these derivatives.

Impact of Modifications on the Carboxamide Moiety (e.g., N-aryl substitution)

Modifications to the carboxamide moiety at the 3-position, particularly through N-aryl substitution, have been extensively investigated to understand their effect on biological activity. The electronic properties of substituents on the N-aryl ring are a significant factor. Studies have indicated that the presence of electron-withdrawing groups, such as fluorine or chlorine, on the aryl ring can enhance cytotoxic activity. This enhancement is thought to be due to improved DNA intercalation or kinase inhibition capabilities.

For example, a series of N-aryl substituted 2-imino-2H-chromene-3-carboxamides were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov The results demonstrated that the nature and position of the substituent on the aryl ring significantly influenced the anticancer activity. nih.gov

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of selected N-aryl substituted derivatives against different human cancer cell lines.

| Compound | N-Aryl Substituent | MCF-7 (Breast) | PC-3 (Prostate) | A-549 (Lung) | Caco-2 (Colon) |

| VIa | Not specified in abstract | 8.5 | 35.0 | 0.9 | 9.9 |

| 5-fluorouracil (B62378) | Standard Drug | - | - | - | - |

| Docetaxel (B913) | Standard Drug | - | - | - | - |

| Data sourced from a study on novel 2-imino-2H-chromene-3(N-aryl)carboxamides as potential cytotoxic agents. nih.gov The specific substituent for compound VIa was not detailed in the abstract. |

These findings underscore the importance of the N-aryl carboxamide group in dictating the biological outcome and provide a rationale for further optimization by introducing diverse aryl and heteroaryl rings.

Effect of Bioisosteric Replacements (e.g., Imino vs. Oxo group at Position 2)

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of 2-imino-2H-chromene-3-carboxamides, a key bioisosteric modification is the replacement of the imino (=NH) group at the C-2 position with a carbonyl (=O) group, yielding the corresponding 2-oxo-2H-chromene-3-carboxamides (coumarin-3-carboxamides). evitachem.com

This seemingly subtle change can have a profound impact on biological activity. For instance, in the inhibition of human carbonyl reductase 1 (CBR1), 8-hydroxy-2-iminochromene derivatives were found to be significantly more potent than their 8-hydroxycoumarin (B196171) counterparts. rsc.org The most potent 2-iminochromene derivative was seven-fold more active than its corresponding coumarin (B35378) analog, suggesting that the 2-imino group is a crucial structural feature for tight binding to the enzyme. rsc.org Molecular docking studies support this, indicating that the 2-imino group forms a hydrogen bond with a key tyrosine residue (Tyr193) in the enzyme's active site. rsc.org

Conversely, in other contexts, the 2-oxo-2H-chromene scaffold has been shown to be essential. For example, in a study of derivatives targeting α-amylase, the carboxamide at position three and the carbonyl group at position two were deemed critical for activity. rsc.org Replacing the carbonyl with an imino group, in this case, only enhanced activity when a cyano group was also present at position three. rsc.org This highlights that the effect of this bioisosteric replacement is context-dependent and relies on the specific biological target.

Importance of Specific Functional Groups (e.g., 7-hydroxyl group, methoxy group, imine linkage)

The presence and interplay of specific functional groups are critical to the biological activity of this compound derivatives.

The 7-hydroxyl group has been unequivocally identified as a key pharmacophoric feature for the inhibition of AKR1B10. nih.gov Its ability to form hydrogen bonds with the enzyme's catalytic residues is a primary determinant of inhibitory potency. nih.gov

The imine linkage at the C-2 position is a defining characteristic of this class of compounds. evitachem.com As discussed in the context of bioisosteric replacement, the imino group can be a critical determinant of activity, particularly when it participates in hydrogen bonding interactions with the biological target. rsc.org Its replacement with an oxo group can lead to a significant loss of potency in certain cases. rsc.org

Role of Lipophilicity and Electronic Properties of Substituents

The lipophilicity and electronic properties of substituents introduced onto the this compound framework are fundamental drivers of their biological activity. nih.gov These physicochemical parameters govern how the molecule interacts with biological membranes and the active sites of target proteins.

A study investigating the cytotoxic activity of various derivatives introduced substituents on both the chromene ring and the N-aryl ring of the carboxamide to systematically probe the effects of lipophilicity and electronic properties. nih.gov It was found that electron-withdrawing groups on the N-aryl ring, such as halogens, generally enhanced cytotoxicity. This suggests that modulating the electronic nature of this part of the molecule can directly influence its anticancer potential.

Correlation between Phosphorus Heterocycle Type and Pharmacological Properties

An intriguing area of development for this compound derivatives involves their use as scaffolds for the synthesis of novel phosphorus-containing heterocycles. The reaction of this compound with various phosphorus esters or halides can lead to the formation of fused heterocyclic systems, such as chromeno[4,3-c] nih.govresearchgate.netazaphospholes and chromeno[2,3-d] nih.govresearchgate.netdiazaphosphinines. researchgate.netresearchgate.nettandfonline.com

These novel phosphorus-containing analogs have been evaluated for their antioxidant and cytotoxic activities. researchgate.netresearchgate.nettandfonline.com One study reported that a synthesized chromeno[4,3-c] nih.govresearchgate.netazaphosphole derivative exhibited the most potent antioxidant activity, with an IC₅₀ value of 2.8 µg/mL, and also displayed significant cytotoxic effects against four cancer cell lines, with IC₅₀ values ranging from 4.96 to 7.44 µg/mL. researchgate.nettandfonline.com

Another investigation into chromeno[2,3-d] nih.govresearchgate.netdiazaphosphinines and chromeno[4,3-c] nih.govresearchgate.netazaphospholes found that the presence of these phosphorus heterocycle rings, particularly those with NH groups and conjugated systems, led to a notable increase in antioxidant properties compared to the parent this compound. researchgate.net This suggests a positive correlation between the incorporation of specific phosphorus heterocycles and the enhancement of certain pharmacological properties.

The table below presents the antioxidant and cytotoxic activities of selected phosphorus-containing derivatives.

| Compound Type | Biological Activity | Key Findings |

| Chromeno[4,3-c] nih.govresearchgate.netazaphosphole | Antioxidant & Cytotoxic | Most potent antioxidant (IC₅₀ = 2.8 µg/mL) and significant cytotoxicity (IC₅₀ = 4.96-7.44 µg/mL). researchgate.nettandfonline.com |

| Chromeno[2,3-d] nih.govresearchgate.netdiazaphosphinine | Antioxidant | Increased antioxidant activity compared to the starting material. researchgate.net |

| These findings highlight the potential of fusing phosphorus heterocycles to the chromene core as a promising strategy for developing new therapeutic agents. |

Computational and Theoretical Studies on 2 Imino 2h Chromene 3 Carboxamide

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the properties of 2-imino-2H-chromene-3-carboxamide and its derivatives. The B3LYP method, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these calculations. researchgate.netsci-hub.semolaid.com

Basis Set Selection

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals. For studies on this compound, various basis sets have been employed to achieve a balance between computational cost and accuracy. Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). researchgate.netsci-hub.semolaid.com The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, particularly in systems with heteroatoms and potential for hydrogen bonding. Some studies have also utilized the B3LYP/6-311+G(d,p) level of theory for geometry optimization and electronic property calculations. d-nb.info

Investigation of Tautomeric Stability

The presence of imino and amide groups in this compound allows for the existence of different tautomeric forms. Computational studies have been crucial in determining the relative stability of these tautomers. For instance, in the reaction products of this compound, theoretical calculations have been used to predict the most stable tautomer, often favoring a hydroxy-keto form. sci-hub.se The relative energies of different tautomers are calculated to understand their equilibrium populations. In some derivatives, tautomeric mixtures have been identified and characterized using spectroscopic methods, with computational data supporting the experimental observations. mdpi.com

Prediction and Assignment of Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with the B3LYP functional and a suitable basis set, is widely used for calculating NMR chemical shifts (¹H, ¹³C, and ³¹P). sci-hub.se To account for solvent effects, the Polarizable Continuum Model (PCM) is frequently employed. sci-hub.se These calculated chemical shifts are then compared with experimental spectra to confirm the proposed structures. sci-hub.se Similarly, theoretical calculations of infrared (IR) vibrational frequencies are performed and compared with experimental IR spectra to assign the characteristic absorption bands of functional groups. sci-hub.sed-nb.info

Regioselectivity Studies of Chemical Reactions

This compound possesses multiple reactive sites, leading to the possibility of different regioisomeric products in its reactions. Quantum mechanical calculations have proven to be a powerful tool for investigating and predicting the regioselectivity of these reactions. For example, in the cyclization reaction with triethyl phosphonoacetate, DFT calculations at the B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) levels were used to explore two possible reaction pathways. researchgate.netsci-hub.se By comparing the energies of the intermediates and final products, the calculations can determine the favored regioisomer. sci-hub.se

Theoretical Analysis of Reaction Mechanisms, Intermediates, and Thermodynamic Parameters

Computational studies provide a detailed understanding of reaction mechanisms by mapping out the potential energy surface. This involves calculating the electronic structures of reactants, transition states, intermediates, and products. sci-hub.se Thermodynamic parameters, such as enthalpy and Gibbs free energy, are calculated for each step of the proposed mechanism to determine the feasibility and spontaneity of the reaction pathways. sci-hub.se For instance, the mechanism for the formation of different heterocyclic systems from this compound has been theoretically studied, and the results have been used to rationalize the formation of the observed products. sci-hub.semdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor molecule. This method is particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Derivatives of 2-imino-2H-chromene have been investigated as potential inhibitors of various enzymes. researchgate.netnih.gov Molecular docking simulations have been employed to study the interactions of these compounds with the active sites of their target proteins, such as β-secretase (BACE1) and acetylcholinesterase. researchgate.netnih.gov These studies help to identify key binding interactions, such as hydrogen bonds and π-π stacking, which are crucial for the inhibitory activity of the compounds. researchgate.net The docking results can guide the design and synthesis of more potent inhibitors. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations offer critical insights into conformational stability and potential interactions with biological targets, such as enzymes or receptors.

In studies of similar 2-iminochromene derivatives, MD simulations have been instrumental. For instance, a computational analysis of one derivative, compound 7g, demonstrated its stability within the active sites of α-glycosidase and α-amylase over a 100-nanosecond simulation period. researchgate.net Such simulations confirm that the ligand can maintain a stable conformation within a binding pocket, a prerequisite for sustained biological activity. Docking and simulation studies of other imino-2H-chromene derivatives have also been used to confirm experimental results regarding their potential as inhibitors of enzymes like BACE1 and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research. nih.gov

The typical protocol for such a simulation involves:

System Setup: The ligand (this compound) is placed within the binding site of a target protein. The system is then solvated in a water box with counter-ions to neutralize the charge.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is stabilized. This is done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: The simulation is run for an extended period (e.g., 50-100 ns or longer), during which atomic coordinates are saved at regular intervals.

Analysis: The resulting trajectory is analyzed to calculate various parameters that describe the system's stability and dynamics.

Key parameters analyzed during MD simulations are summarized in the table below.

| Parameter | Description | Significance for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein's backbone atoms or a ligand's heavy atoms from a reference structure over time. | A low and stable RMSD for the ligand indicates it remains in a consistent binding pose within the target's active site. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. | Highlights flexible regions of the protein and the ligand, which can be important for binding and function. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. | Identifies key interactions that anchor the compound in the binding site and contribute to its binding affinity. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. | Provides a quantitative prediction of the binding affinity, helping to rank potential drug candidates. |

Although specific MD simulation data for this compound is not publicly available, the methodologies used for analogous compounds provide a clear blueprint for how such studies would be conducted to explore its therapeutic potential. researchgate.netnih.gov

Electronic Structure Analysis and Chemical Reactivity Prediction

Electronic structure analysis, primarily through Density Functional Theory (DFT), is a cornerstone of modern computational chemistry. It is used to investigate the distribution of electrons within a molecule, which in turn determines its geometry, stability, and reactivity. researchgate.netresearchgate.net For this compound, DFT calculations can elucidate its fundamental chemical properties.

Key parameters derived from electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions.

Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity, calculated from the HOMO and LUMO energies. They include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The table below presents hypothetical, yet representative, DFT-calculated values for this compound, based on findings for similar structures. researchgate.netresearchgate.net

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher EHOMO value suggests a greater tendency to donate electrons in reactions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO value indicates a greater propensity to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A smaller energy gap implies higher reactivity and lower kinetic stability. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher hardness value corresponds to greater stability and lower reactivity. |

| Electronegativity (χ) | The ability of the molecule to attract electrons. | Influences the polarity of bonds and the nature of intermolecular interactions. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Helps in predicting its behavior in reactions with nucleophiles. |

These computational analyses are vital for understanding the intrinsic chemical nature of this compound. For example, DFT calculations were used to investigate the regioselectivity of a cyclization reaction involving this compound, successfully predicting the favored reaction pathway and product. researchgate.net This demonstrates the predictive power of these methods in guiding synthetic organic chemistry.

Applications of 2 Imino 2h Chromene 3 Carboxamide in Preclinical Medicinal Chemistry and Chemical Biology Research

Role as a Privileged Scaffold for Drug Discovery

The 2-imino-2H-chromene-3-carboxamide core is considered a privileged scaffold in drug discovery. nih.gov This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The chromene ring system, a fusion of a benzene (B151609) and a pyran ring, is a common motif in many natural and synthetic bioactive compounds. mdpi.com The addition of the imino and carboxamide groups at positions 2 and 3, respectively, provides key hydrogen bond donors and acceptors, as well as opportunities for further chemical modification to fine-tune the molecule's properties for specific therapeutic targets.

The inherent structural features of the this compound scaffold, such as its rigidity and defined three-dimensional shape, allow for specific and high-affinity binding to protein targets. This has led to the development of compound libraries based on this scaffold to explore a wide range of biological activities. mdpi.com

Significance as Versatile Building Blocks in Synthetic Chemistry